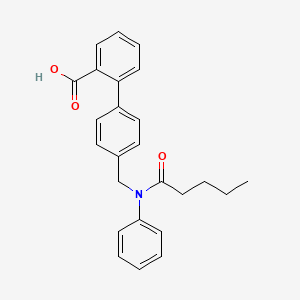

CAY10583

Vue d'ensemble

Description

CAY10583 est un agoniste complet puissant et sélectif du récepteur de la leucotriène B4 de type 2 (BLT2). Il est connu pour sa capacité à promouvoir la migration des kératinocytes et à accélérer la fermeture des plaies, ce qui en fait un agent pharmaceutique prometteur pour les plaies diabétiques .

Applications De Recherche Scientifique

CAY10583 a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier le récepteur de la leucotriène B4 de type 2 (BLT2) et son rôle dans divers processus biologiques.

Biologie : this compound est utilisé pour étudier les mécanismes de la migration des kératinocytes et de la cicatrisation des plaies.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement des plaies diabétiques et d'autres affections impliquant une cicatrisation des plaies altérée.

Industrie : This compound est utilisé dans le développement de nouveaux agents pharmaceutiques ciblant le récepteur BLT2 .

Mécanisme d'action

This compound exerce ses effets en activant sélectivement le récepteur de la leucotriène B4 de type 2 (BLT2). Cette activation conduit à une augmentation des niveaux de calcium intracellulaires et à la phosphorylation des kinases régulées par le signal extracellulaire (ERK), ce qui à son tour favorise la migration des kératinocytes et la cicatrisation des plaies . Les cibles moléculaires impliquées comprennent le récepteur BLT2 et les voies de signalisation en aval telles que la voie ERK .

Mécanisme D'action

Target of Action

CAY10583, also known as 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid, is a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2) . BLT2 is a G protein-coupled receptor that mediates the actions of Leukotriene B4 (LTB4), a molecule that promotes several leukocyte functions .

Mode of Action

This compound interacts with its target, BLT2, by binding to it. It activates BLT2 at significantly lower concentrations than LTB4 .

Biochemical Pathways

The activation of BLT2 by this compound leads to an increase in intracellular calcium stores and induces ERK phosphorylation . These biochemical changes are part of the signaling pathways that mediate the actions of LTB4, which include aggregation, stimulation of ion fluxes, superoxide anion production, chemotaxis, and chemokinesis .

Pharmacokinetics

The compound is soluble in dmf and dmso at 10 mg/ml, and in ethanol at 025 mg/ml , which may influence its bioavailability.

Action Environment

It’s worth noting that the effects of this compound were observed under specific experimental conditions, and these effects may vary under different environmental conditions .

Analyse Biochimique

Biochemical Properties

CAY10583 plays a significant role in biochemical reactions, particularly in the context of leukocyte functions . It interacts with the BLT2 receptor, a G protein-coupled receptor that mediates the actions of Leukotriene B4 (LTB4), a molecule involved in leukocyte functions such as aggregation, stimulation of ion fluxes, superoxide anion production, chemotaxis, and chemokinesis . This compound does not displace LTB4 binding to BLT1 at concentrations greater than 1 µM and activates BLT2 at significantly lower concentrations than LTB4 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It dose-dependently increases intracellular calcium stores and induces ERK phosphorylation in Chinese hamster ovary (CHO) cells expressing BLT2, with no effect on CHO cells expressing BLT1 . This suggests that this compound influences cell function by modulating cell signaling pathways and potentially impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the BLT2 receptor. As a full agonist for BLT2, this compound binds to this receptor and activates it, leading to an increase in intracellular calcium stores and the induction of ERK phosphorylation . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and potential changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study showed that topical application of this compound (10 μM for 14 days) significantly improved wound closure in diabetic rats

Méthodes De Préparation

La synthèse du CAY10583 implique la réaction de l'acide 4-[(N-phénylpentanamido)méthyl]phénylboronique avec l'acide 2-bromobenzoïque dans des conditions de couplage de Suzuki. La réaction est généralement réalisée en présence d'un catalyseur au palladium et d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide (DMF) à des températures élevées

Analyse Des Réactions Chimiques

CAY10583 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

CAY10583 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur BLT2. Les composés similaires comprennent :

Leucotriène B4 (LTB4) : Un ligand naturel pour BLT2, mais moins sélectif et puissant que this compound.

U75302 : Un antagoniste du récepteur BLT1, qui n'a pas la même sélectivité pour BLT2.

LY255283 : Un autre agoniste de BLT2, mais avec des propriétés pharmacocinétiques différentes .

This compound se démarque en raison de son action spécifique sur BLT2 et de ses applications thérapeutiques potentielles dans la cicatrisation des plaies.

Propriétés

IUPAC Name |

2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJTVDNJFPZYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680163 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862891-27-8 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

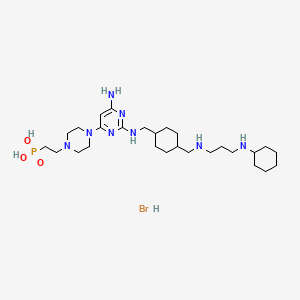

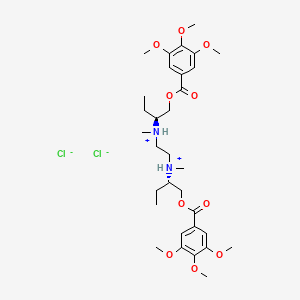

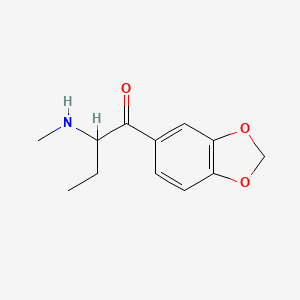

Feasible Synthetic Routes

Q1: How does CAY10583 interact with BLT2 and what are the downstream effects?

A: this compound binds to BLT2, a G protein-coupled receptor, and activates downstream signaling pathways. [, , , ] This activation leads to a cascade of events, including the stimulation of phospholipase C (PLC) and protein kinase C (PKC). [, ] Ultimately, this compound promotes cell proliferation and migration, particularly in epithelial cells. [, , ]

Q2: What evidence suggests a role for this compound in wound healing?

A: Studies using both in vitro and in vivo models have shown that this compound can accelerate wound healing. In cultured intestinal epithelial cells, this compound enhanced wound repair by promoting cell proliferation. [, ] Similar effects were observed in a mouse model of indomethacin-induced intestinal injury, where this compound treatment led to faster healing compared to untreated controls. [] Furthermore, research suggests that this compound might contribute to wound healing in diabetic rats by stimulating keratinocyte migration and fibroblast activity. []

Q3: Are there any structural analogs of this compound with similar biological activity?

A: Yes, researchers have synthesized structural derivatives of this compound and evaluated their activity. [] Some of these derivatives exhibited potent BLT2 agonistic activity in vitro, with some showing even greater potency than this compound in stimulating wound closure. [] This highlights the potential for developing novel wound-healing agents based on the this compound scaffold.

Q4: What are the limitations of current research on this compound?

A: While promising, the research on this compound is still in its early stages. Most studies have focused on its effects on wound healing, and further research is needed to explore its full therapeutic potential and potential risks. [, ] Additionally, the long-term effects of this compound treatment and its potential impact on other physiological processes remain to be fully elucidated.

Q5: What techniques are used to study this compound and its interactions with BLT2?

A5: Various techniques are employed to investigate this compound. These include:

- Cell-based assays: Scratch assays are used to assess the compound's effect on cell migration, while proliferation assays measure its impact on cell growth. [, , ]

- Animal models: Researchers use rodent models of wound healing and intestinal injury to study the in vivo effects of this compound. [, ]

- Fluorescent labeling: A fluorescent derivative of this compound has been developed, allowing researchers to visualize its binding to BLT2 in cells and tissues. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)